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Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-
hydroxybenzaldehyde (CAS No. 192927-69-8), a fluorinated aromatic aldehyde of significant
interest in medicinal chemistry and drug discovery. This document details the compound's
chemical structure, physicochemical properties, and its emerging role as a crucial building
block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras
(PROTACS). While specific experimental protocols for its synthesis and its direct involvement in
signaling pathways are not extensively documented in publicly available literature, this guide
consolidates the existing information and provides context through related compounds and
technologies.

Chemical Identity and Structure

2,4-Difluoro-3-hydroxybenzaldehyde is a substituted benzaldehyde with the chemical
formula C7H4F20:2. The presence of two fluorine atoms and a hydroxyl group on the aromatic
ring significantly influences its electronic properties and reactivity, making it a valuable synthon
in organic chemistry.

Chemical Structure:
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Caption: Chemical structure of 2,4-Difluoro-3-hydroxybenzaldehyde.

Table 1. Compound Identification

Identifier Value

CAS Number 192927-69-8[1]

Molecular Formula C7HaF202[1]

Molecular Weight 158.10 g/mol [1]

IUPAC Name 2,4-Difluoro-3-hydroxybenzaldehyde

inchl INChl=1S/C7H4F202/c8-5-2-1-4(3-
10)6(9)7(5)11/h1-3,11H

InChlKey NDEDPHKYSOYQOY-UHFFFAOYSA-N

SMILES 0O=Cclc(O)c(F)cc(F)c1

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,4-Difluoro-3-
hydroxybenzaldehyde are limited. The table below summarizes the available information from
various chemical suppliers and databases.

Table 2: Physicochemical Data

Property Value Source

White to cream crystals or

Appearance Thermo Scientific Chemicals
powder
Purity =295% Ambeed, Inc.[2]
Storage Conditions Inert atmosphere, 2-8°C Ambeed, Inc.[2]
Synthesis
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A specific, detailed experimental protocol for the synthesis of 2,4-Difluoro-3-
hydroxybenzaldehyde is not readily available in peer-reviewed journals. However, a patented
method for the preparation of the related compound, 2,4-difluoro-3-hydroxybenzoic acid, starts
from 3,4,5-trifluoronitrobenzene and proceeds through a multi-step synthesis involving
methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[3] It is plausible
that a similar synthetic strategy could be adapted to yield the aldehyde.

General synthetic routes to substituted hydroxybenzaldehydes often involve:

o Formylation of fluorinated phenols: This can be achieved through various methods such as
the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions.

» Oxidation of the corresponding benzyl alcohol: If the difluoro-hydroxytoluene precursor is
accessible, it can be selectively oxidized to the aldehyde.

e Reduction of a corresponding benzoic acid derivative: The carboxylic acid can be reduced to
the aldehyde using appropriate reagents.

A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde describes a process involving
the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard
reagent exchange, reaction with DMF to form the aldehyde, and subsequent deprotection.[4]
This multi-step approach highlights a potential synthetic strategy that could be explored for 2,4-
Difluoro-3-hydroxybenzaldehyde.

Applications in Drug Discovery and Development

The primary documented application of 2,4-Difluoro-3-hydroxybenzaldehyde is as a Protein
Degrader Building Block.[5] This suggests its use in the synthesis of Proteolysis Targeting
Chimeras (PROTACS), a novel therapeutic modality designed to selectively eliminate target
proteins from cells.

Role in PROTAC Technology

PROTACSs are heterobifunctional molecules that consist of two ligands connected by a linker.
One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin
ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation
by the proteasome.
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PROTAC-mediated Protein Degradation
SNSRIy Binds to E3 ligase ligand
- o Ternary Complex
Targ(et Pr)otein Binds to POLligand PROTAC Molecule (POI-PROTAC-E3)
POI

Click to download full resolution via product page
Caption: General mechanism of action for PROTACs.

2,4-Difluoro-3-hydroxybenzaldehyde, with its reactive aldehyde group and sites for linker
attachment, can serve as a versatile scaffold or an intermediate in the synthesis of the
"warhead" component of a PROTAC that targets a specific protein of interest. The fluorine
atoms can enhance metabolic stability and binding affinity, which are desirable properties in
drug candidates.

Potential Involvement in Signaling Pathways

There is currently no direct evidence in the scientific literature linking 2,4-Difluoro-3-
hydroxybenzaldehyde to specific signaling pathways. However, studies on structurally related
hydroxybenzaldehydes offer insights into potential biological activities.

For instance, 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA) have
been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes.[5] This
pathway is crucial for development and tissue homeostasis. Furthermore, benzaldehyde
derivatives have been reported to suppress multiple signaling pathways in cancer cells,
including the PISBK/AKT/mTOR, STAT3, NFkB, and ERK pathways, by regulating 14-3-3¢-
mediated protein-protein interactions.[6]

Given the structural similarities, it is conceivable that 2,4-Difluoro-3-hydroxybenzaldehyde
could modulate these or other cellular signaling pathways. The presence of fluorine atoms may
alter its potency, selectivity, and mechanism of action compared to its non-fluorinated
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counterparts. Further research is required to elucidate the specific biological effects of this
compound.

Benzaldehyde Derivatives

2,4-Difluoro-3-hydroxybenzaldehyde
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Caption: Hypothesized signaling pathway interactions.

Experimental Data
Mass Spectrometry

A GC-MS spectrum is available for 2,4-Difluoro-3-hydroxybenzaldehyde, which can be used
for its identification and to confirm its molecular weight.[7]

Table 3: Mass Spectrometry Data

Parameter Value

lonization Mode Not specified (likely El for GC-MS)

Molecular lon (M+) Expected at m/z 158.0179

Database ID SpectraBase Compound ID: L20xG1boyp8[7]
Conclusion
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2,4-Difluoro-3-hydroxybenzaldehyde is an emerging chemical entity with considerable
potential in the field of drug discovery, particularly as a building block for targeted protein
degraders. Its fluorinated structure offers advantages in terms of metabolic stability and binding
characteristics. While comprehensive data on its synthesis, physicochemical properties, and
biological activity are still limited, this guide consolidates the current knowledge. Further
research into its synthesis, reactivity, and biological effects is warranted to fully unlock its
potential for the development of novel therapeutics. Researchers are encouraged to explore its
utility in creating PROTACSs and to investigate its influence on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070875?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

